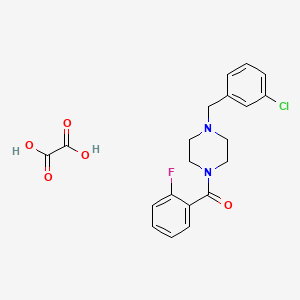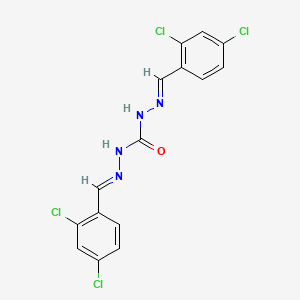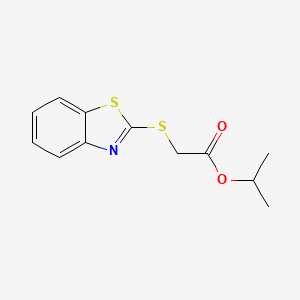
1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. The compound, also known as TFB-354, is a piperazine derivative that has been synthesized using a specific method. In
作用机制
The mechanism of action of 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a role in the regulation of inflammation and pain. By inhibiting PDE4, 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate increases the levels of cAMP, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate has significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models. Additionally, 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate has been found to reduce the activation of glial cells in the spinal cord, which play a role in the development of chronic pain. These effects suggest that 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate has potential as a treatment for conditions characterized by chronic inflammation and pain.
实验室实验的优点和局限性
One of the advantages of using 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate in lab experiments is its specificity for PDE4. Unlike other compounds that inhibit multiple phosphodiesterases, 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate specifically targets PDE4, making it a useful tool for studying the role of cAMP in inflammation and pain. However, one of the limitations of using 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate. One direction is the study of its potential use in the treatment of other medical conditions, such as autoimmune diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate and its effects on other signaling pathways in the body. Finally, the development of more soluble forms of 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate could expand its use in lab experiments and potentially lead to its development as a therapeutic agent.
合成方法
The synthesis of 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate involves the reaction of 3-chlorobenzylamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then reacted with oxalic acid to form the oxalate salt. The process yields a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate has been studied extensively for its potential applications in the treatment of various medical conditions. It has been found to have anti-inflammatory and analgesic properties and has been tested for its effectiveness in treating conditions such as neuropathic pain, chronic pain, and inflammatory pain. Additionally, 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate has been studied for its potential use in the treatment of anxiety and depression.
属性
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O.C2H2O4/c19-15-5-3-4-14(12-15)13-21-8-10-22(11-9-21)18(23)16-6-1-2-7-17(16)20;3-1(4)2(5)6/h1-7,12H,8-11,13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWRIVSDCBYXAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chloro-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5545750.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5545756.png)

![4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5545771.png)



![N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5545817.png)
![5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B5545827.png)
![4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)

![3-(ethylthio)-N-(2-furylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5545847.png)
